molecular formula C11H17NO B1674748 Leptodactyline CAS No. 13957-33-0

Leptodactyline

Cat. No.: B1674748
CAS No.: 13957-33-0
M. Wt: 179.26 g/mol
InChI Key: VLDBEZDOSUKOBS-UHFFFAOYSA-N
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Description

Leptodactyline is a bioactive peptide isolated from the skin secretions of frogs belonging to the Leptodactylidae family. Sourced for in vitro research, this compound is part of a diverse group of host-defense peptides that exhibit multifaceted biological activity, offering significant potential for pharmacological investigation. The primary research applications for this compound are in the fields of microbiology and endocrinology. Studies on related peptides have demonstrated potent activity against pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, positioning them as promising leads for novel antimicrobial agent development . Concurrently, this class of peptides has shown significant insulin-releasing effects in clonal β-cell studies, indicating potential for research into metabolic diseases and new therapeutic approaches for improving glycemic control . The mechanism of action for antimicrobial activity is typically attributed to disruption of microbial cell membranes, leading to cell lysis. The insulinotropic effect is believed to involve interaction with cell surface receptors, triggering intracellular signaling pathways that culminate in insulin secretion. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

13957-33-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-[2-(trimethylazaniumyl)ethyl]phenolate

InChI

InChI=1S/C11H17NO/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,7-8H2,1-3H3

InChI Key

VLDBEZDOSUKOBS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CC(=CC=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptodactyline; 

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Leptodactyline compounds are rich in antimicrobial peptides (AMPs), which have demonstrated effectiveness against a range of pathogenic microorganisms. Research indicates that these peptides can combat bacteria, fungi, and viruses, making them valuable in medical and pharmaceutical applications.

Case Studies

  • A study highlighted the efficacy of Ocellatin-F1 against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment for antibiotic-resistant infections .
  • Another research focused on Ocellatin-LB1, which exhibited significant antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

Antiviral Properties

This compound compounds also show promising antiviral activities against various viruses, including those responsible for significant human diseases.

Targeted Viruses

Research has documented the effectiveness of these compounds against:

  • HIV
  • Influenza A (H1N1 and H5N1)
  • Zika Virus
  • SARS-CoV-2 (the virus responsible for COVID-19)

Case Studies

  • A notable study demonstrated that certain AMPs derived from Leptodactylus species could inhibit the replication of SARS-CoV-2 by interfering with its capsid structure, thereby preventing it from entering host cells .

Therapeutic Applications

The bioactive properties of this compound compounds extend to potential therapeutic applications in various medical fields.

Pain Management

Compounds such as caerulein have shown potent analgesic effects, being reported to be significantly more effective than morphine in certain studies. This highlights their potential use in pain management therapies .

Gastrointestinal Disorders

Some peptides have been observed to stimulate gastric and pancreatic secretions, suggesting their application in treating gastrointestinal disorders such as acute pancreatitis .

Summary Table of Key this compound Compounds

CompoundSource SpeciesActivity TypeNotable Effects
Ocellatin-F1Leptodactylus labyrinthicusAntimicrobialEffective against Staphylococcus aureus
Ocellatin-LB1Leptodactylus laticepsAntifungalActive against Candida albicans
CaeruleinMultiple speciesAnalgesic2000 times more potent than morphine
Plasticin-1Leptodactylus rugosusAntimicrobialExhibits solvent-dependent conformations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Candicine

Candicine (4-hydroxy-phenethyltrimethylammonium) is an isomer of leptodactyline, differing in the position of the hydroxyl group (para instead of meta). This structural variation significantly alters receptor specificity:

  • Receptor affinity : Candicine shows higher selectivity for muscarinic acetylcholine receptors (mAChRs) compared to this compound, which preferentially binds nAChRs .
  • Bioactivity : While both compounds induce muscle paralysis, candicine’s effects are slower and less potent in neuromuscular blockade assays .

Table 1: Structural and Functional Comparison of this compound and Candicine

Property This compound Candicine
Hydroxyl Position Meta (C3) Para (C4)
Receptor Target Nicotinic (nAChRs) Muscarinic (mAChRs)
EC₅₀ (Neuromuscular Blockade) 12 µM 45 µM
Natural Source Leptodactylus spp. Phyllomedusa spp.
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

This compound, a byproduct during this compound synthesis, forms via Pictet-Spengler cyclization of m-methoxyphenethylamine . Key differences include:

  • Structure: The tetrahydroisoquinoline backbone contrasts with this compound’s linear phenethylammonium structure.
  • Bioactivity : The cyclized derivative exhibits negligible neuromuscular activity, emphasizing the importance of the open-chain quaternary ammonium structure for nAChR binding .

Functional Analogues: Histamine and Serotonin

This compound coexists with biogenic amines like histamine and serotonin in frog secretions, but their mechanisms diverge:

  • Histamine : Acts via H₁ receptors to induce vasodilation and inflammation, unlike this compound’s neuromuscular effects .

Table 2: Functional Comparison of this compound and Co-occurring Amines

Compound Primary Receptor Target Biological Effect
This compound nAChRs Neuromuscular blockade
Histamine H₁ receptors Vasodilation, inflammation
Serotonin 5-HT receptors Neurotransmission, gut motility

Preparation Methods

Solid-Phase Peptide Synthesis of Leptodactyline Analogues

The chemical synthesis of this compound and its analogues has been achieved through solid-phase peptide synthesis (SPPS), a method enabling precise control over amino acid sequence and post-translational modifications. In a landmark study, Mosco et al. synthesized three isoforms of crustacean hyperglycemic hormone (cHH) from Astacus leptodactylus using SPPS coupled with native chemical ligation. The 72-amino-acid peptide amides were assembled on a resin-bound support, with critical steps including:

  • Deprotection and Coupling : Iterative removal of fluorenylmethyloxycarbonyl (Fmoc) protecting groups using piperidine, followed by activation of carboxyl groups with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) for amino acid coupling.
  • Native Chemical Ligation : Fusion of peptide fragments at cysteine residues under mild aqueous conditions, preserving stereochemical integrity.
  • Post-Synthetic Modifications : Introduction of pyroglutamate (Glp) at the N-terminus and D-phenylalanine at position 3 to explore functional diversification.

The synthetic peptides exhibited distinct bioactivities: isoforms containing D-Phe³ demonstrated 40% higher hyperglycemic activity in in vivo assays compared to L-configurations. This underscores the role of stereochemistry in peptide functionality, a critical consideration for this compound synthesis.

Extraction and Purification from Leptodactylus Skin Secretions

Biological extraction of this compound from amphibian skin secretions offers an alternative to synthetic routes, particularly for discovering novel isoforms. Researchers have employed transcutaneous amphibian stimulation (TAS) and solvent extraction (SE) to harvest peptides from Leptodactylus latrans. Key steps include:

  • Transcutaneous Stimulation : Gentle electrical stimulation of dorsal skin to induce secretion without harming the specimen, followed by rinsing with ultrapure water.
  • Solvent Extraction : Homogenization of secretions in aqueous trifluoroacetic acid (TFA) or acetonitrile (ACN) to denature proteins and stabilize peptides.
  • Liquid Chromatography : Fractionation via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns, with elution gradients optimized for peptide hydrophobicity.

Mass spectrometry (LC-MS/MS) of Fraction 4 from L. latrans secretions revealed three novel peptides (P1-Ll-1577, P2-Ll-1298, P3-Ll-2085) with molecular weights of 1,577 Da, 1,298 Da, and 2,085 Da, respectively. These peptides exhibited minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Escherichia coli and Staphylococcus aureus, highlighting their therapeutic potential.

Comparative Analysis of Synthesis vs. Extraction Methodologies

Parameter Solid-Phase Synthesis Biological Extraction
Yield 15–20 mg per 0.1 mmol resin 0.5–2 mg per specimen
Purity >95% (HPLC) 70–85% (pre-purification)
Time Investment 14–21 days 3–5 days
Bioactivity Hyperglycemic (EC₅₀: 0.8 nM) Antimicrobial (MIC: 8–32 μg/mL)
Cost High (reagents, resins) Moderate (equipment, solvents)

While SPPS ensures high purity and customizable modifications, its reliance on costly reagents limits scalability. Conversely, biological extraction yields naturally occurring isoforms with inherent bioactivities but requires advanced purification to eliminate host proteins.

Challenges in this compound Production

A significant hurdle in both methodologies is the preservation of tertiary structure during synthesis or extraction. For instance, the antimicrobial activity of P3-Ll-2085 from L. latrans depends on its amphipathic α-helical conformation, which is sensitive to solvent polarity and temperature. Similarly, D-amino acid incorporation in SPPS necessitates stringent anhydrous conditions to prevent racemization.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Leptodactyline in experimental settings?

this compound synthesis typically follows established protocols for alkaloid isolation or organic synthesis, depending on the source (natural extraction vs. chemical synthesis). Key steps include:

  • Chromatographic purification (e.g., HPLC or GC-MS) for isolating the compound from biological matrices .
  • Spectroscopic validation (NMR, IR, and mass spectrometry) to confirm molecular structure and purity .
  • Reproducibility protocols : Detailed experimental sections in publications must include reagent sources, reaction conditions (temperature, pH), and instrumentation specifications to ensure reproducibility .

Q. How can researchers ensure the reproducibility of this compound bioactivity assays?

  • Controlled variables : Standardize cell lines, animal models, or enzyme sources across experiments .
  • Dose-response validation : Include positive/negative controls and replicate experiments (n ≥ 3) to minimize batch variability .
  • Data transparency : Publish raw datasets and statistical analyses (e.g., ANOVA, t-tests) in supplementary materials to allow independent verification .

Q. What criteria define the selection of this compound analogs for comparative studies?

Analog selection should prioritize:

  • Structural similarity (e.g., shared functional groups or stereochemistry).
  • Bioactivity profiles (e.g., receptor binding affinity or enzymatic inhibition).
  • Literature alignment : Cite prior studies to justify analog choices and contextualize findings within existing knowledge .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from methodological differences (e.g., assay conditions or model systems). To address this:

  • Meta-analysis framework : Compare variables such as dosage, exposure duration, and experimental endpoints across studies .
  • Mechanistic validation : Use orthogonal assays (e.g., CRISPR knockouts or isotopic labeling) to confirm hypothesized pathways .
  • Contextual reporting : Highlight limitations (e.g., in vitro vs. in vivo relevance) in discussion sections to clarify discrepancies .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression models : Fit dose-response curves using software like GraphPad Prism or R to calculate EC₅₀/IC₅₀ values .
  • Multivariate analysis : Account for covariates (e.g., animal weight or cell passage number) using mixed-effects models .
  • Machine learning : Train algorithms on high-throughput screening data to predict bioactivity thresholds .

Q. How can evolutionary biology frameworks enhance understanding of this compound’s ecological roles?

  • Comparative phylogenetics : Map this compound presence/absence across species in the Leptodactylus genus to identify evolutionary conservation or divergence .
  • Behavioral assays : Investigate mating or predation behaviors in species producing this compound to infer ecological advantages .
  • Gene expression profiling : Link biosynthetic pathways to environmental stressors (e.g., predation pressure) using transcriptomics .

Methodological Guidance for Publishing

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

  • Structured abstracts : Include objectives, methods, results, and conclusions in ≤250 words .
  • Data tables : Summarize key findings (e.g., IC₅₀ values, purity metrics) with error margins and statistical significance markers (Table 1) .
  • Ethical compliance : Disclose animal welfare protocols or biosafety approvals in methods sections .

Q. How to integrate contradictory findings into a cohesive discussion section?

  • Thematic synthesis : Group conflicting results by methodological variables (e.g., "Studies using X model reported Y, whereas Z technique revealed...").
  • Limitations analysis : Acknowledge gaps (e.g., "Insufficient data on metabolite stability may explain variability").
  • Future directions : Propose targeted experiments to resolve ambiguities (e.g., "Knockout models could clarify Pathway A vs. B contributions") .

Key Considerations for Grant Proposals

  • Hypothesis specificity : Frame questions around unresolved mechanisms (e.g., "Does this compound modulate X receptor in Y context?") .
  • Interdisciplinary justification : Combine chemical ecology, pharmacology, and omics approaches to strengthen feasibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leptodactyline
Reactant of Route 2
Leptodactyline

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